Iometopane

説明

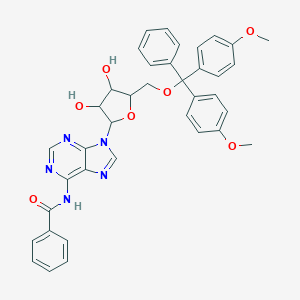

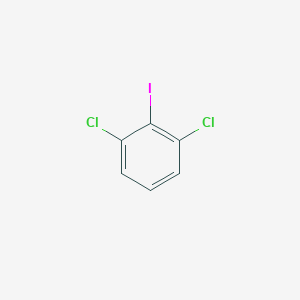

RTI-55は、イオメトパンとしても知られており、主に科学研究で使用されるフェニルトロパン系精神刺激薬です。これは、メチルエコンジニンの誘導体である強力な非選択的ドーパミン再取り込み阻害剤です。 RTI-55は、セロトニン輸送体に対する強い親和性で注目されており、パラ置換トロパリール系アナログの中で最もセロトニン作動性の高い化合物の1つです .

準備方法

合成経路と反応条件

RTI-55の合成には、いくつかの重要なステップが含まれます。

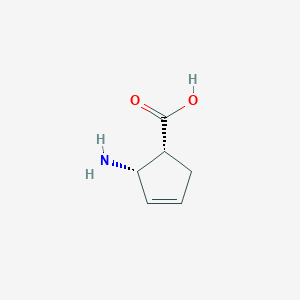

出発物質: 合成はメチルエコンジニンから始まります。

ヨウ素化: フェニル環へのヨウ素原子の導入は、重要なステップです。これは通常、ヨウ化モノクロリド(ICl)またはヨウ素(I2)などのヨウ素化剤を、酸化剤の存在下で使用して達成されます。

工業生産方法

RTI-55の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のものが含まれます。

バッチ反応: 温度と圧力を正確に制御しながら、大型反応器で反応を実施します。

精製: 再結晶やクロマトグラフィーなどの技術を使用して、最終製品の純度を高くします。

品質管理: 医薬品基準を満たすために、厳格な品質管理を実施します。

化学反応の分析

反応の種類

RTI-55は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化される可能性がありますが、一般的な用途ではあまり見られません。

還元: 還元反応は官能基を修飾することができ、薬理作用を変化させる可能性があります。

一般的な試薬と条件

酸化剤: 酸化のための過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。

還元剤: 還元のための水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。

置換試薬: ヨウ素化のためのヨウ化モノクロリド(ICl)などのハロゲン化剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ハロゲン置換は、異なるハロゲン原子を持つさまざまなアナログを生成することができ、化合物の薬理学的プロファイルを変化させる可能性があります .

科学研究での応用

RTI-55は、神経伝達物質輸送体に対する強力な効果があるため、科学研究で広く使用されています。その用途には、次のものがあります。

神経薬理学: 神経精神疾患における役割を理解するためのドーパミンおよびセロトニン輸送体の研究。

科学的研究の応用

RTI-55 is extensively used in scientific research due to its potent effects on neurotransmitter transporters. Its applications include:

Neuropharmacology: Studying the dopamine and serotonin transporters to understand their role in neuropsychiatric disorders.

Drug Development: Serving as a reference compound in the development of new psychostimulants and antidepressants.

作用機序

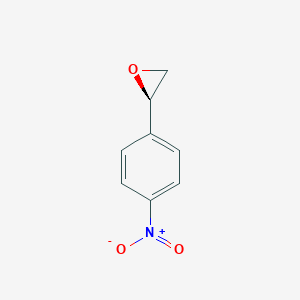

RTI-55は、ドーパミンとセロトニンの再取り込みを阻害することによってその効果を発揮し、シナプス間隙におけるこれらの神経伝達物質のレベルを増加させます。この阻害は、ドーパミン輸送体(DAT)とセロトニン輸送体(SERT)に結合し、再取り込みプロセスを遮断することによって起こります。 この化合物のSERTに対する高い親和性は、フェニル環に存在する大きく、弱く電子吸引性のヨウ素原子に起因します .

類似の化合物との比較

RTI-55は、RTI-31などの他のフェニルトロパン系化合物と比較されます。

RTI-31: SERTに対する親和性が低い、主にドーパミン作動性です。

RTI-51: RTI-31に似ていますが、薬理学的特性がわずかに異なります。

WIN35428: 異なる構造的特徴を持つ、別のドーパミン再取り込み阻害剤.

RTI-55は、その強力なセロトニン作動性活性により、そのアナログの中で際立っています。 この特性は、セロトニン関連の経路と障害に焦点を当てた研究に特に役立ちます .

類似化合物との比較

RTI-55 is compared with other phenyltropane-based compounds, such as:

RTI-31: Predominantly dopaminergic with less affinity for SERT.

RTI-51: Similar to RTI-31 but with slightly different pharmacological properties.

WIN35428: Another dopamine reuptake inhibitor with different structural features.

RTI-55 stands out due to its strong serotonergic activity, making it unique among its analogs. This property is particularly useful in research focused on serotonin-related pathways and disorders .

特性

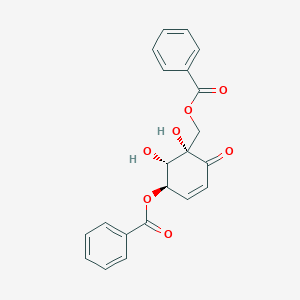

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIICDNNMDMWCI-YJNKXOJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126429 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135416-43-2 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135416-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMETOPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)